
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is a chemical compound that has been widely used in scientific research. It is also known as TRO19622, and its chemical formula is C15H20N2OS. This compound has shown promising results in various research studies, which has led to its increased use in scientific research.
Mecanismo De Acción
The mechanism of action of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- in lab experiments is its neuroprotective effects. It has also been shown to have a low toxicity profile, making it safe for use in various in vitro and in vivo studies. However, one of the limitations of this compound is its solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- in scientific research. One potential application is in the treatment of neurodegenerative diseases. Additionally, it may be useful in the development of new drugs for the treatment of anxiety and epilepsy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- is a promising compound that has shown great potential in various scientific research studies. Its neuroprotective effects and low toxicity profile make it an attractive compound for use in various in vitro and in vivo studies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Métodos De Síntesis
The synthesis of Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- involves the reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- has been used in various scientific research studies. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. Additionally, it has been used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
140867-42-1 |
|---|---|
Nombre del producto |
Acetamide, N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)- |
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
N-phenyl-N-(4,5,6,7-tetrahydro-1,3-thiazepin-2-yl)acetamide |
InChI |
InChI=1S/C13H16N2OS/c1-11(16)15(12-7-3-2-4-8-12)13-14-9-5-6-10-17-13/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
YBCVABBBEWBSFN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NCCCCS2 |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C2=NCCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




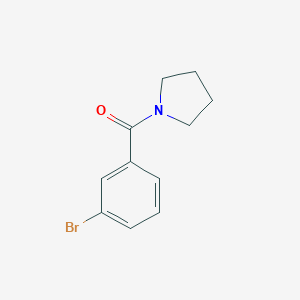
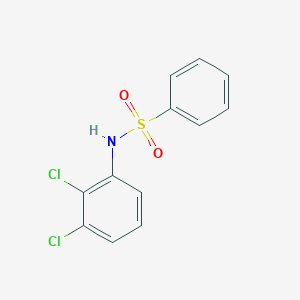



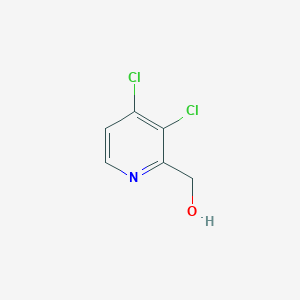

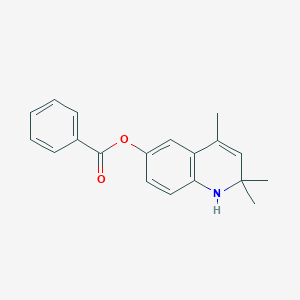

![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
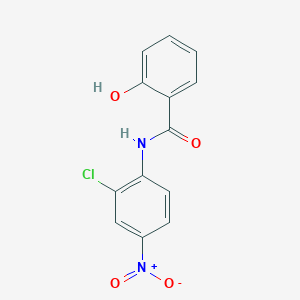
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)